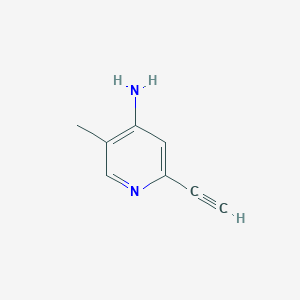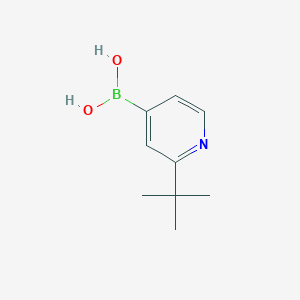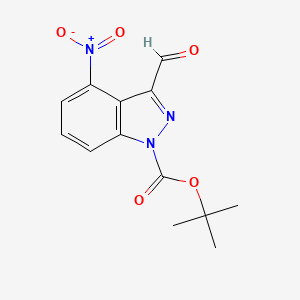![molecular formula C11H17BN2O4 B12962667 (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deprotection: Trifluoroacetic acid (TFA) for removing the Boc group.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of pyridine-4-yl alcohol derivatives.
Deprotection: Formation of free amine derivatives.
科学研究应用
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Exploration in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-3-YL)boronic acid: Similar structure but with the boronic acid group at the 3-position.
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-2-YL)boronic acid: Similar structure but with the boronic acid group at the 2-position.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: A related compound with a tetrahydropyridine ring.
Uniqueness
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group also provides additional functionalization options, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H17BN2O4 |
|---|---|
分子量 |
252.08 g/mol |
IUPAC 名称 |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-9-6-8(12(16)17)4-5-13-9/h4-6,16-17H,7H2,1-3H3,(H,14,15) |
InChI 键 |
ZRLJRAMQSKEURH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)CNC(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
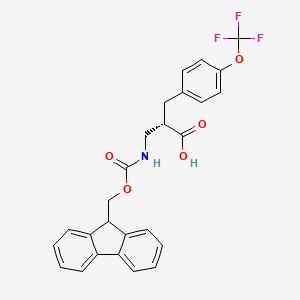
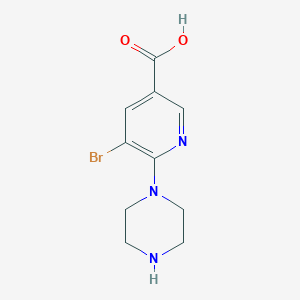
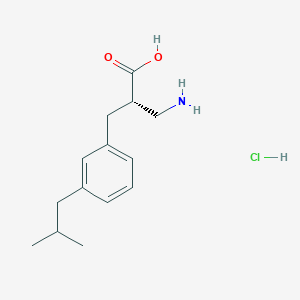
![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
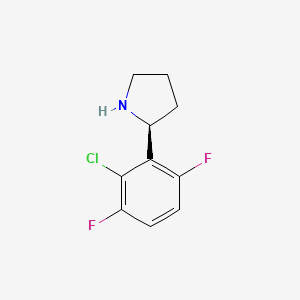
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)

